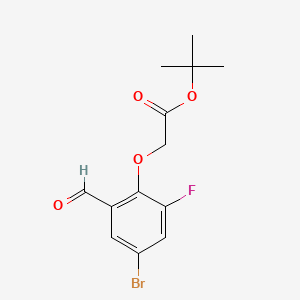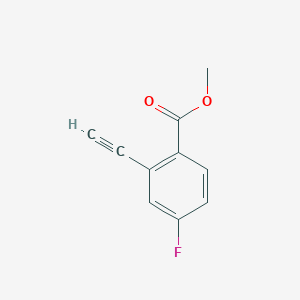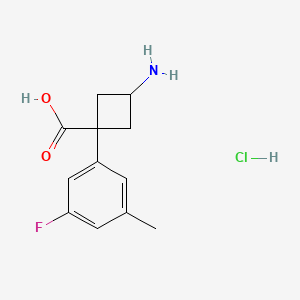
3-Amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable dienes and alkenes under high-pressure conditions.
Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via a using a boronic acid derivative and a halogenated cyclobutane intermediate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide under basic conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluoro-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
3-Amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
作用機序
The mechanism of action of 3-Amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(3-chloro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(3-bromo-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(3-iodo-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
Uniqueness
3-Amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.
特性
分子式 |
C12H15ClFNO2 |
|---|---|
分子量 |
259.70 g/mol |
IUPAC名 |
3-amino-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-7-2-8(4-9(13)3-7)12(11(15)16)5-10(14)6-12;/h2-4,10H,5-6,14H2,1H3,(H,15,16);1H |
InChIキー |
UZRFCOHOPXZLCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C2(CC(C2)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


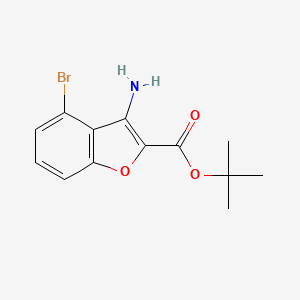
amine dihydrochloride](/img/structure/B13453770.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
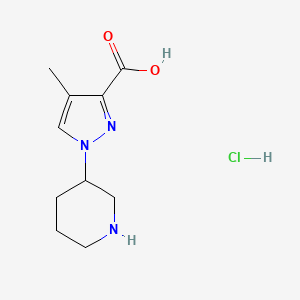
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
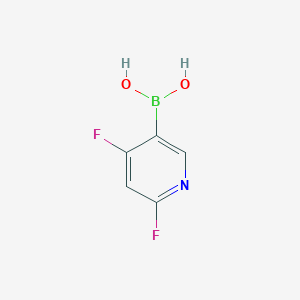
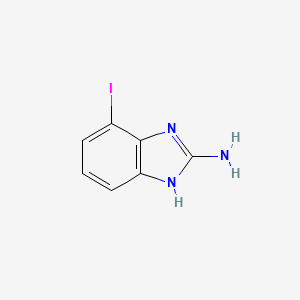
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
